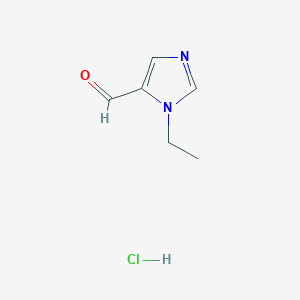

1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethylimidazole-4-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-2-8-5-7-3-6(8)4-9;/h3-5H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPDCXVFAJTKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1C=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride. Designed for professionals in the fields of chemical research and drug development, this document synthesizes known data with established analytical methodologies. The structure of this guide is tailored to present the information in a logical and practical manner, emphasizing not just the data itself, but also the scientific rationale behind its acquisition and interpretation.

Introduction and Chemical Identity

This compound is a heterocyclic organic compound. Imidazole derivatives are of significant interest in medicinal chemistry due to their presence in many biologically active molecules.[1][2][3] The aldehyde functional group at the 5-position and the ethyl group at the 1-position of the imidazole ring make this molecule a versatile building block in the synthesis of more complex pharmaceutical agents.[1][2][3] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Table 1: Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₆H₉ClN₂O | [4] |

| Molecular Weight | 160.6 g/mol | [4] |

| CAS Number | 1914148-58-5 | [4] |

Physical Properties

The following table summarizes the known and predicted physical properties of this compound. Due to the limited availability of experimental data for this specific compound, some values are based on the properties of similar structures and general chemical principles.

Table 2: Physical Properties

| Property | Value | Experimental Protocol |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | Not experimentally determined. Expected to be a crystalline solid with a distinct melting point. | Section 3.1 |

| Boiling Point | Decomposes upon heating | N/A |

| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol. Insoluble in nonpolar organic solvents like hexane. | Section 3.2 |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | N/A |

Experimental Methodologies for Physical Property Determination

This section provides detailed protocols for the experimental determination of the key physical properties of this compound. The causality behind the experimental choices is explained to ensure a thorough understanding of the procedures.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting point range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is heated at a slower rate (1-2°C per minute) starting from approximately 20°C below the approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Causality of Experimental Choices:

-

Fine Grinding and Packing: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, thermometer, and heating block, leading to an accurate measurement.

-

Calibration: Ensures the accuracy of the temperature readings from the apparatus.

Solubility Assessment

Understanding the solubility of a compound is crucial for its formulation and delivery in drug development, as well as for designing purification and reaction conditions.

Experimental Protocol:

-

Solvent Selection: A range of solvents with varying polarities will be used, including water, methanol, ethanol, dichloromethane, and hexane.

-

Procedure:

-

To a series of labeled test tubes, add 1 mL of each selected solvent.

-

Add a small, pre-weighed amount (e.g., 10 mg) of this compound to each test tube.

-

Vortex each tube for 30 seconds at room temperature.

-

Visually inspect each tube for the presence of undissolved solid.

-

If the solid dissolves, add another 10 mg portion and repeat the process until the solution is saturated.

-

The solubility is qualitatively classified as "freely soluble," "soluble," "sparingly soluble," or "insoluble." For quantitative analysis, the saturated solution is filtered, and a known volume of the filtrate is evaporated to dryness to determine the mass of the dissolved solid.

-

Causality of Experimental Choices:

-

Range of Solvents: Provides a comprehensive solubility profile, which is essential for predicting behavior in different environments.

-

Stepwise Addition of Solute: Allows for the determination of the saturation point.

-

Vortexing: Ensures thorough mixing and facilitates the dissolution process.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in D₂O, 400 MHz):

-

δ 9.5-9.7 (s, 1H): Aldehyde proton (CHO).

-

δ 8.0-8.2 (s, 1H): Imidazole ring proton (C2-H).

-

δ 7.6-7.8 (s, 1H): Imidazole ring proton (C4-H).

-

δ 4.2-4.4 (q, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).

-

δ 1.4-1.6 (t, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).

Predicted ¹³C NMR Spectrum (in D₂O, 100 MHz):

-

δ 180-185: Aldehyde carbonyl carbon.

-

δ 140-145: Imidazole ring carbon (C2).

-

δ 135-140: Imidazole ring carbon (C5).

-

δ 120-125: Imidazole ring carbon (C4).

-

δ 45-50: Methylene carbon of the ethyl group.

-

δ 15-20: Methyl carbon of the ethyl group.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) are acquired.

Causality of Experimental Choices:

-

Deuterated Solvents: Used to avoid large solvent signals that would obscure the analyte signals.

-

2D NMR: Essential for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

Sources

- 1. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 3. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride (CAS: 1914148-58-5), a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. This document delves into the molecule's structural attributes, physicochemical properties, and a validated, plausible synthesis pathway. Furthermore, it explores the characteristic reactivity of its bifunctional nature, outlines its significant applications in the development of therapeutic agents, and provides detailed analytical and safety protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capacity towards metal ions in enzymes make it a cornerstone for designing molecules that modulate biological targets. The introduction of an ethyl group at the N-1 position and a carbaldehyde at the C-5 position, as seen in 1-Ethyl-1H-imidazole-5-carbaldehyde, creates a highly versatile and synthetically tractable intermediate. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it amenable to a wide range of reaction conditions. This guide will elucidate the chemical intricacies of this valuable molecule.[1][2]

Molecular Structure and Physicochemical Properties

The chemical structure of this compound combines the aromaticity of the imidazole ring with the reactivity of an aldehyde functional group. The ethyl substituent at the N-1 position precludes tautomerism and provides a specific steric and electronic profile.

Structural Analysis

The molecule consists of a five-membered imidazole ring, an ethyl group attached to one of the nitrogen atoms, and a formyl (aldehyde) group attached to a carbon atom of the ring. The hydrochloride salt is formed by the protonation of the more basic nitrogen atom (N-3) of the imidazole ring.

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative physicochemical data for this specific molecule is not widely published. The following table summarizes known properties and estimated values based on closely related structures.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| CAS Number | 1914148-58-5 | [3] |

| Molecular Formula | C6H9ClN2O | [3] |

| Molecular Weight | 160.60 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Not reported (Estimated >150 °C) | Based on similar imidazole hydrochlorides. |

| Solubility | Soluble in water, methanol, DMSO. | [4][5] |

| pKa | ~6-7 (for the imidazolium ion) | Estimated based on N-alkylated imidazoles. |

| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

Synthesis and Purification

A robust and scalable synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde is crucial for its application as a building block. The most logical and industrially viable approach is a two-step process: N-alkylation of a suitable imidazole precursor followed by regioselective formylation. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich heterocycles like N-substituted imidazoles.[6][7][8][9][10]

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Ethyl-1H-imidazole

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of imidazole (1.0 eq.) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour until gas evolution ceases.

-

The mixture is cooled back to 0 °C, and ethyl iodide (1.1 eq.) is added dropwise.

-

The reaction is stirred at room temperature for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield 1-ethyl-1H-imidazole as a colorless oil.

Step 2: Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde (Vilsmeier-Haack Formylation)

-

In a three-necked flask under a nitrogen atmosphere, anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) is cooled to 0 °C.

-

Phosphorus oxychloride (POCl3, 1.2 eq.) is added dropwise with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is observed as the mixture becomes viscous.

-

The Vilsmeier reagent is stirred at 0 °C for 30 minutes.

-

A solution of 1-ethyl-1H-imidazole (1.0 eq.) in a minimal amount of anhydrous DMF is added dropwise to the Vilsmeier reagent.

-

The reaction mixture is then heated to 80-90 °C for 4-6 hours. Reaction progress is monitored by TLC.

-

After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH 7-8.

-

The aqueous layer is extracted extensively with dichloromethane or ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.

Step 3: Formation of this compound

-

The purified 1-Ethyl-1H-imidazole-5-carbaldehyde is dissolved in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.

-

The solution is cooled in an ice bath, and a solution of hydrogen chloride in diethyl ether (or a similar solvent) is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the final hydrochloride salt.

Analytical Characterization Profile (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show distinct signals for the ethyl group, the imidazole ring protons, the aldehyde proton, and the N-H proton of the imidazolium ion.

-

δ ~9.8-10.0 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ ~14.0-15.0 ppm (br s, 1H): N-H proton of the imidazolium ring.

-

δ ~9.0-9.2 ppm (s, 1H): C2-H of the imidazole ring.

-

δ ~7.8-8.0 ppm (s, 1H): C4-H of the imidazole ring.

-

δ ~4.2-4.4 ppm (q, 2H, J ≈ 7.3 Hz): Methylene protons of the ethyl group (-CH₂-CH₃).

-

δ ~1.4-1.6 ppm (t, 3H, J ≈ 7.3 Hz): Methyl protons of the ethyl group (-CH₂-CH₃).

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~185-190 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~140-145 ppm: C2 of the imidazole ring.

-

δ ~138-142 ppm: C5 of the imidazole ring.

-

δ ~125-130 ppm: C4 of the imidazole ring.

-

δ ~45-50 ppm: Methylene carbon of the ethyl group (-CH₂-).

-

δ ~15-20 ppm: Methyl carbon of the ethyl group (-CH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorptions of the aldehyde and the protonated imidazole ring.

-

~3100-2800 cm⁻¹: Broad N-H stretch of the imidazolium ion.

-

~2900-3000 cm⁻¹: C-H stretches of the ethyl group.

-

~2820 cm⁻¹ and ~2720 cm⁻¹: Characteristic C-H stretches of the aldehyde (Fermi doublets).[11]

-

~1680-1700 cm⁻¹: Strong C=O stretch of the conjugated aldehyde.[11]

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the imidazole ring.[12][13]

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI+): The primary ion observed will be the molecular cation of the free base [M+H]⁺ at m/z 125.07.

-

Fragmentation Pattern: The fragmentation of N-alkyl imidazoles is complex. Key fragmentation pathways would likely involve the loss of ethylene from the ethyl group, and subsequent cleavage of the imidazole ring.[14][15][16][17]

Reactivity and Synthetic Applications

This compound is a bifunctional molecule, and its reactivity is dominated by the aldehyde group and the imidazole ring.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for a multitude of chemical transformations:

-

Reductive Amination: To introduce substituted aminomethyl groups.

-

Wittig Reaction and related olefination reactions: To form carbon-carbon double bonds.

-

Oxidation: To yield the corresponding carboxylic acid.

-

Reduction: To form the hydroxymethyl derivative.

-

Condensation Reactions: With active methylene compounds or amines to form more complex heterocyclic systems.

Role in Drug Discovery

This building block is primarily utilized in the synthesis of complex molecules for drug discovery, particularly in the fields of oncology and infectious diseases.[1] The imidazole-5-carbaldehyde moiety serves as a key precursor for the construction of inhibitors of enzymes such as kinases, polymerases, and proteases. Its structure allows for the precise spatial arrangement of pharmacophoric features necessary for potent and selective biological activity.

Caption: Synthetic utility and application pathways.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C) under an inert atmosphere to prevent degradation.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in drug discovery and development. Its well-defined structure and bifunctional reactivity offer a robust platform for the synthesis of complex molecular architectures. This guide provides the foundational knowledge—from synthesis to application—to empower researchers to effectively utilize this compound in their pursuit of novel therapeutic agents. The provided protocols and expected analytical data serve as a reliable starting point for laboratory work, ensuring both efficiency and safety.

References

-

MySkinRecipes. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

-

Pharma Tutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum (CDCl3) of 1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]

-

NIH. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

-

ResearchGate. (2017). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Retrieved from [Link]

-

PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Retrieved from [Link]

-

PubMed. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIH. (n.d.). 1-Ethyl-1H-imidazole. Retrieved from [Link]

-

NIH. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

NIH. (n.d.). 1-ethyl-1H-imidazole-2-carbaldehyde. Retrieved from [Link]

Sources

- 1. 1-Ethyl-1H-imidazole-5-carbaldehyde [myskinrecipes.com]

- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1914148-58-5 [m.chemicalbook.com]

- 4. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier-Haack Reaction | TCI AMERICA [tcichemicals.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride (CAS No. 1914148-58-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document delineates its physicochemical properties, provides a detailed, field-proven synthetic methodology, and explores its prospective applications as a key intermediate in the development of novel therapeutic agents. This guide is intended to be a practical resource for researchers, offering both theoretical insights and actionable experimental protocols.

Introduction: The Strategic Value of Imidazole Scaffolds

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the essential amino acid histidine.[1] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a versatile component in the design of enzyme inhibitors and receptor modulators.[2] Specifically, 1,5-disubstituted imidazoles are crucial intermediates in the synthesis of a range of therapeutic agents, from antifungal drugs to hypnotic agents like etomidate.[3][4] this compound emerges as a valuable synthon, providing a reactive aldehyde handle for further molecular elaboration. This guide will illuminate the synthesis and potential utility of this important, yet not extensively documented, chemical entity.

Physicochemical and Structural Characteristics

This compound is a stable, crystalline solid under standard laboratory conditions. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1914148-58-5 | [5] |

| Molecular Formula | C₆H₉ClN₂O | [5] |

| Molecular Weight | 160.6 g/mol | [5] |

| Appearance | White to off-white solid | |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C |

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which can be advantageous for certain reaction conditions and for long-term storage.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the N-alkylation of imidazole, followed by a regioselective Vilsmeier-Haack formylation. The final step involves the formation of the hydrochloride salt.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biolmolchem.com [biolmolchem.com]

- 4. schenautomacao.com.br [schenautomacao.com.br]

- 5. This compound CAS#: 1914148-58-5 [m.chemicalbook.com]

The Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride is a key building block in medicinal chemistry and drug development. Its versatile imidazole scaffold, substituted with both an ethyl group at the N-1 position and a formyl group at the C-5 position, allows for diverse functionalization, making it a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1][2] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic applications.[3] This in-depth technical guide provides a comprehensive overview of a viable synthetic pathway to this compound, focusing on the underlying chemical principles and providing detailed experimental protocols.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound involves a two-step process starting from commercially available imidazole:

-

N-Ethylation of Imidazole: The first step involves the alkylation of the imidazole ring at the N-1 position with a suitable ethylating agent to yield 1-ethyl-1H-imidazole.

-

Vilsmeier-Haack Formylation: The subsequent step is the formylation of the electron-rich 1-ethyl-1H-imidazole at the C-5 position using the Vilsmeier-Haack reaction.

-

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt.

Caption: Proposed two-step synthesis of this compound.

Part 1: N-Ethylation of Imidazole

The N-alkylation of imidazoles is a well-established transformation.[4] The acidic proton on the N-1 nitrogen of imidazole can be removed by a suitable base, followed by nucleophilic attack on an ethylating agent.

Experimental Protocol: Synthesis of 1-Ethyl-1H-imidazole

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| Imidazole | 68.08 | 10.0 g | 0.147 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 6.46 g | 0.161 |

| Ethyl Iodide | 155.97 | 25.9 g (13.3 mL) | 0.166 |

| Anhydrous Dimethylformamide (DMF) | - | 150 mL | - |

| Diethyl Ether | - | As needed | - |

| Saturated aqueous Sodium Chloride (brine) | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole (10.0 g, 0.147 mol) and anhydrous DMF (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 6.46 g, 0.161 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

-

Add ethyl iodide (25.9 g, 0.166 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cautiously quench the reaction by the slow addition of water (50 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 1-ethyl-1H-imidazole as a colorless oil.

Part 2: Vilsmeier-Haack Formylation of 1-Ethyl-1H-imidazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7][8] The electrophilic Vilsmeier reagent then attacks the electron-rich imidazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to the aldehyde.[9]

Reaction Mechanism

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 1-Ethyl-1H-imidazole.

Experimental Protocol: Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 1-Ethyl-1H-imidazole | 96.13 | 10.0 g | 0.104 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 17.5 g (10.6 mL) | 0.114 |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 8.3 g (8.8 mL) | 0.114 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Sodium Acetate | 82.03 | 34.1 g | 0.416 |

| Water | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Saturated aqueous Sodium Bicarbonate | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (8.3 g, 0.114 mol) and anhydrous DCM (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (17.5 g, 0.114 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. This will form the Vilsmeier reagent.

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, dissolve 1-ethyl-1H-imidazole (10.0 g, 0.104 mol) in anhydrous DCM (50 mL).

-

Add the solution of 1-ethyl-1H-imidazole to the Vilsmeier reagent dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the reaction mixture onto a mixture of ice (200 g) and sodium acetate (34.1 g, 0.416 mol).

-

Stir the mixture vigorously for 1 hour to hydrolyze the intermediate.

-

Basify the aqueous solution to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-Ethyl-1H-imidazole-5-carbaldehyde.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[10]

Part 3: Hydrochloride Salt Formation

The final step is the conversion of the purified 1-Ethyl-1H-imidazole-5-carbaldehyde to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Quantity |

| 1-Ethyl-1H-imidazole-5-carbaldehyde | Purified product from Part 2 |

| Anhydrous Diethyl Ether | As needed |

| Anhydrous Hydrochloric Acid in Diethyl Ether (e.g., 2 M solution) | As needed |

Procedure:

-

Dissolve the purified 1-Ethyl-1H-imidazole-5-carbaldehyde in a minimal amount of anhydrous diethyl ether in a clean, dry flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of anhydrous hydrochloric acid in diethyl ether dropwise with stirring.

-

A precipitate of this compound should form.

-

Continue adding the HCl solution until no further precipitation is observed.

-

Stir the suspension at 0 °C for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to obtain this compound as a white to off-white solid.[11]

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound. The two-step sequence of N-ethylation followed by Vilsmeier-Haack formylation is a well-precedented and scalable approach for the synthesis of this valuable building block. The provided experimental protocols, grounded in established chemical principles, offer a clear and actionable framework for researchers in the field of medicinal chemistry and drug discovery.

References

- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc, 2008(15), 265-274.

-

Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Vilsmeier-Haack reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]

-

Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019). DergiPark. Retrieved from [Link]

- Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.

- Imidazole derivatives and salts thereof and their synthesis. (n.d.). Google Patents.

- Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega, 7(31), 27365-27371.

-

Imidazole. (n.d.). Wikipedia. Retrieved from [Link]

- Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. (1987). Journal of the Chemical Society, Perkin Transactions 1, 781-787.

-

Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). (n.d.). ResearchGate. Retrieved from [Link]

- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2015). Indian Journal of Chemistry - Section B, 54B(4), 516-521.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). Pharmaceuticals, 14(12), 1234.

-

1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses. Retrieved from [Link]

-

1-Ethyl-1H-imidazole-5-carbaldehyde. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. 1-Ethyl-1H-imidazole-5-carbaldehyde [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound CAS#: 1914148-58-5 [m.chemicalbook.com]

A Guide to the Aqueous Solubility Determination of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride for Pharmaceutical Research

Introduction: The Foundational Importance of Solubility

In the landscape of drug discovery and development, the journey of a molecule from a promising candidate to a therapeutic agent is governed by its fundamental physicochemical properties. Among these, aqueous solubility stands as a critical gatekeeper. For active pharmaceutical ingredients (APIs), poor solubility can lead to low bioavailability, challenging formulation development, and ultimately, therapeutic failure.

This guide focuses on 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride (CAS: 1914148-58-5), a heterocyclic building block with potential applications in the synthesis of novel pharmaceutical compounds.[1] As a hydrochloride salt, its solubility behavior is intrinsically linked to pH, making a thorough understanding and accurate measurement of this property essential for any research or development program.

This document serves as an in-depth technical resource for researchers, chemists, and formulation scientists. It provides not just the "how" but the "why" behind the experimental determination of thermodynamic (equilibrium) solubility, grounding the protocols in the authoritative guidelines established by the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[2][3][4]

Physicochemical Profile & Theoretical Context

Before embarking on experimental determination, it is crucial to understand the properties of the molecule that influence its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1914148-58-5 | [5] |

| Molecular Formula | C₆H₉ClN₂O | [5] |

| Molecular Weight | 160.6 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [5] |

As a hydrochloride salt of an imidazole derivative, the compound's solubility is expected to be highly dependent on the pH of the aqueous medium. The imidazole ring contains nitrogen atoms that can be protonated or deprotonated, and the hydrochloride form indicates that the molecule is already protonated. The equilibrium between the charged (more soluble) and neutral (less soluble) species is dictated by the compound's pKa and the pH of the solution. Therefore, solubility must be assessed across a physiologically relevant pH range (typically 1.2 to 6.8) to simulate conditions in the gastrointestinal tract.[2][3]

The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method

The most reliable and widely accepted method for determining the true, thermodynamic solubility of a compound is the shake-flask method.[6][7][8] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. Its strength lies in its direct measurement of the equilibrium state, avoiding the potential overestimation of solubility that can occur with kinetic methods that use supersaturated solutions.[6]

The core principle is to create a suspension of the compound in a specific buffer, agitate it for a sufficient time to reach equilibrium, separate the solid and liquid phases, and then accurately quantify the concentration of the dissolved API in the supernatant.

Logical Workflow for Solubility Determination

The following diagram illustrates the comprehensive workflow for a robust solubility assessment, from initial preparation to final data analysis.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Experimental Protocol

This protocol is designed based on guidelines from the WHO and ICH for Biopharmaceutics Classification System (BCS) studies.[2][3][4]

Materials and Reagents

-

This compound (API of known purity and solid form)

-

Pharmacopoeial buffer solutions (or components to prepare them):

-

pH 1.2 (e.g., 0.1 N HCl or simulated gastric fluid without enzymes)

-

pH 4.5 (e.g., Acetate buffer)

-

pH 6.8 (e.g., Phosphate buffer)

-

-

Calibrated pH meter

-

Analytical balance

-

Mechanical shaker or agitator with temperature control (e.g., orbital shaker in an incubator) set to 37 ± 1 °C

-

Vials (e.g., glass or other non-leaching material)

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PVDF, pre-tested for non-adsorption)

-

Validated quantitative analytical method (e.g., HPLC-UV) with a suitable mobile phase and column

-

Volumetric flasks and pipettes

Preliminary Assessment (Equilibration Time)

Causality: Before the main experiment, it is crucial to determine how long it takes to reach equilibrium. Running the full experiment without this knowledge can lead to underestimation of solubility.

-

Add an excess amount of the API to a vial containing the buffer where the lowest solubility is expected (if unknown, start with pH 6.8).

-

Agitate the vial at 37 °C.

-

Withdraw samples at various time points (e.g., 4, 8, 24, 48, and 72 hours).

-

Separate the solid and liquid phases immediately and analyze the concentration of the API in the liquid.

-

Equilibrium is confirmed when two consecutive time points yield concentration values within an acceptable margin (e.g., ±5%).[9] The longer of these two time points should be used for the pivotal experiment. For many compounds, 24 to 48 hours is sufficient.[8][9]

Pivotal Solubility Experiment

Self-Validation: This protocol incorporates triplicate measurements and final pH checks to ensure the reliability and integrity of the results.

-

Preparation: For each pH condition (1.2, 4.5, 6.8), set up three replicate vials.

-

Addition of API: Weigh an amount of this compound sufficient to ensure an excess of undissolved solids remains at the end of the experiment and add it to each vial.

-

Addition of Media: Add a precise volume of the corresponding temperature-equilibrated (37 °C) buffer to each vial.

-

Initial pH Check: Briefly mix and measure the initial pH of the suspension to ensure the buffer capacity has not been overwhelmed.

-

Agitation: Secure the vials in the shaker and agitate at a constant speed (e.g., 100 RPM) and temperature (37 ± 1 °C) for the duration determined in the preliminary assessment (e.g., 48 hours). The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause vortexing.[2]

-

Phase Separation: After incubation, remove the vials and allow them to settle briefly. Separate the solid from the liquid supernatant. This must be done carefully to avoid including any solid particles in the sample for analysis.

-

Option A (Recommended): Centrifuge an aliquot of the suspension at high speed.

-

Option B: Filter the suspension using a syringe filter. Crucial: The filter must be validated beforehand to ensure it does not adsorb the API, which would lead to artificially low results.

-

-

Final pH Measurement: Immediately measure the pH of the clear supernatant. This is a critical step to confirm the pH at which the solubility was actually determined.[3][6]

-

Quantification: Dilute the clear supernatant accurately with a suitable solvent (e.g., mobile phase) to fall within the calibrated range of the analytical method. Analyze the concentration using the validated HPLC-UV method.

-

Calculation: Calculate the solubility in mg/mL using the measured concentration and the dilution factor. Report the mean and standard deviation for the three replicates at each pH condition.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison and interpretation.

Table 2: Hypothetical Solubility Data for this compound at 37 °C

| pH of Medium (Post-Equilibrium) | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 | > 250* | N/A |

| 4.5 | 185.4 | 4.2 |

| 6.8 | 35.2 | 1.8 |

*In cases of very high solubility, it may be sufficient to report a lower limit, especially if the value far exceeds what is needed to dissolve the highest therapeutic dose in 250 mL.[2]

Interpretation: The hypothetical data above would indicate that this compound exhibits pH-dependent solubility, with very high solubility at low pH (as expected for a hydrochloride salt) and decreasing solubility as the pH approaches neutrality. This information is vital for predicting its behavior in the gastrointestinal tract and for guiding formulation strategies. For instance, a drug with this profile might show good absorption in the stomach but could precipitate in the higher pH environment of the intestine.

Conclusion

The aqueous solubility of this compound is a critical parameter that dictates its potential utility in pharmaceutical development. This guide has provided an authoritative, in-depth framework for its experimental determination using the gold-standard shake-flask method. By adhering to a scientifically rigorous protocol grounded in international guidelines, researchers can generate reliable and reproducible solubility data. This, in turn, enables informed decision-making in lead optimization, pre-formulation, and the design of effective drug delivery systems, ultimately paving the way for successful therapeutic development.

References

-

ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA). [Link]

-

ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. U.S. Food and Drug Administration. [Link]

-

ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics. [Link]

-

ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. [Link]

-

Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency (EMA). [Link]

-

BCS Guideline for solubility and Dissolution. SlideShare. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). [Link]

-

Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization (WHO). [Link]

-

Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency (EMA). [Link]

-

M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation (ICH). [Link]

-

1-Ethyl-1H-imidazole-5-carbaldehyde. Amerigo Scientific. [Link]

-

1-Ethyl-1H-imidazole-5-carbaldehyde. MySkinRecipes. [Link]

Sources

- 1. 1-Ethyl-1H-imidazole-5-carbaldehyde [myskinrecipes.com]

- 2. who.int [who.int]

- 3. ema.europa.eu [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. This compound CAS#: 1914148-58-5 [m.chemicalbook.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. enamine.net [enamine.net]

An In-Depth Guide to the Safe Handling and Application of 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride for Advanced Research

This document provides a comprehensive technical overview of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride, designed for researchers, scientists, and professionals in the field of drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes critical safety data with practical, field-proven insights to ensure its safe and effective use in a laboratory setting.

Introduction: Understanding the Molecule

This compound is a substituted imidazole derivative. Such compounds are pivotal in medicinal chemistry and organic synthesis, often serving as versatile intermediates and key building blocks for pharmaceutical compounds.[1] The presence of the imidazole ring, a common motif in biologically active molecules, combined with a reactive carbaldehyde group and a hydrochloride salt form, makes this compound particularly useful for further functionalization in drug discovery pipelines.[1] This guide will elucidate the compound's properties, hazards, and the necessary protocols to mitigate risks during its handling and use.

Chapter 1: Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its proper handling, storage, and application in experimental design.

| Property | Value | Source |

| CAS Number | 1914148-58-5 | [2] |

| Molecular Formula | C6H9ClN2O | [2][3] |

| Molecular Weight | 160.60 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

Note: This compound is the hydrochloride salt. The properties of the free base (1-Ethyl-1H-imidazole-5-carbaldehyde, CAS 842972-42-3) are distinct and include a molecular weight of 124.14 g/mol .[4]

Chapter 2: Hazard Identification and Risk Assessment

While specific GHS classification for the hydrochloride salt is not consistently available across all public documents, data for the free base and related imidazole compounds provide a strong basis for a conservative risk assessment. The primary hazards are associated with ingestion and irritation.

GHS Classification Insights (Based on related compounds):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5] This necessitates preventing ingestion by prohibiting eating, drinking, and smoking in the laboratory and using appropriate personal protective equipment (PPE).[5]

-

Skin Corrosion/Irritation: Imidazole derivatives can cause skin irritation.[6][7] Prolonged or repeated contact should be avoided.

-

Serious Eye Damage/Irritation: Can cause serious eye irritation.[6][7] Chemical safety goggles are mandatory.

The hydrochloride form may introduce additional corrosive potential, a common characteristic of amine salts. Therefore, treating the compound as potentially corrosive is a prudent safety measure.[8][9]

Chapter 3: Laboratory Handling - A Validated Workflow

A systematic approach to handling this compound from receipt to disposal is critical for ensuring laboratory safety. The following workflow is designed as a self-validating system, where each step logically follows from the compound's known hazards.

Caption: A validated workflow for handling the compound.

Causality in Protocol:

-

Storage at 2-8°C under inert gas: This is dictated by the compound's potential sensitivity and to ensure long-term stability.[3]

-

Handling in a Chemical Fume Hood: This is a critical engineering control to prevent inhalation of any fine dust particles, a standard and necessary precaution for all powdered chemical reagents.[10][11]

-

Personal Protective Equipment (PPE): The choice of nitrile gloves, safety goggles, and a lab coat directly addresses the risks of skin and eye irritation.[8][11] Always check glove compatibility charts for the specific solvents being used.[8]

Chapter 4: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill. The following decision tree outlines the immediate actions required.

Caption: Emergency response decision tree.

In any case of exposure, it is crucial to consult a physician and provide them with the Safety Data Sheet.[2] For skin and eye contact, immediate and thorough rinsing with water for at least 15 minutes is the most critical first step.[2]

Chapter 5: Stability, Reactivity, and Disposal

Stability and Reactivity: The material is generally stable under recommended storage conditions.[3][12] However, as with many imidazole and amine-based compounds, it should be stored away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8][9][10] Contact with these can lead to vigorous or violent reactions.[9]

Waste Disposal: All waste material, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

-

Collect waste solids and any solutions in a dedicated, sealable, and properly labeled hazardous waste container.[11]

-

Store the waste container away from incompatible materials.[11]

-

Dispose of the waste in strict accordance with all local, regional, and national environmental regulations.[11] Do not dispose of it into drains or the environment.[6]

Conclusion

This compound is a valuable reagent for chemical synthesis. While it presents manageable hazards, a comprehensive understanding of its properties and a disciplined adherence to safety protocols are non-negotiable. By integrating the insights from this guide—from risk assessment and workflow management to emergency preparedness—researchers can confidently and safely leverage this compound to advance their scientific and drug development objectives.

References

-

Capot Chemical Co.,Ltd. (n.d.). MSDS of this compound. Available at: [Link]

-

University of California. (n.d.). Imidazole - Standard Operating Procedure. Available at: [Link]

-

University of Washington. (2025). Imidazole - Standard Operating Procedure. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Imidazole ≥99 %. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-imidazole. PubChem Compound Summary for CID 81540. Available at: [Link]

-

Amerigo Scientific. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. Available at: [Link]

-

CRC Industries. (2022). SDS US - Super White™ Multi-Purpose Lithium Grease. Available at: [Link]

-

MySkinRecipes. (n.d.). 1-Ethyl-1H-imidazole-5-carbaldehyde. Available at: [Link]

Sources

- 1. 1-Ethyl-1H-imidazole-5-carbaldehyde [myskinrecipes.com]

- 2. capotchem.cn [capotchem.cn]

- 3. This compound CAS#: 1914148-58-5 [m.chemicalbook.com]

- 4. 1-Ethyl-1H-imidazole-5-carbaldehyde - Amerigo Scientific [amerigoscientific.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1-Ethyl-1H-imidazole | C5H8N2 | CID 81540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. faculty.washington.edu [faculty.washington.edu]

- 12. mmbio.byu.edu [mmbio.byu.edu]

An In-Depth Technical Guide to the Biological Activity of 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride

A Framework for Investigating a Promising Heterocyclic Scaffold

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] 1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride, a substituted imidazole, represents a versatile chemical intermediate with significant potential for the development of novel pharmaceuticals.[5] While direct biological data on this specific compound is limited, its structural motifs suggest a high probability of bioactivity, warranting a thorough investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological potential of this compound. We will delve into the rationale behind investigating its potential anticancer, antimicrobial, and enzyme inhibitory activities, grounded in the extensive literature on related imidazole derivatives. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers in their quest to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Imidazole Scaffold - A Privileged Structure in Drug Discovery

The five-membered aromatic ring of imidazole, with its two nitrogen atoms, possesses a unique combination of electronic and steric properties that make it a highly versatile scaffold in drug design.[1][6] This heterocycle is a common feature in numerous natural products and synthetic drugs, owing to its ability to engage in various biological interactions, including hydrogen bonding, metal coordination, and hydrophobic and van der Waals forces.[4] The imidazole ring is a key component in a multitude of clinically approved drugs, demonstrating its broad therapeutic applicability.[3]

The diverse biological activities attributed to imidazole derivatives are vast and well-documented, encompassing:

-

Anticancer Activity: Many imidazole-containing compounds exhibit potent cytotoxic effects against various cancer cell lines.[6][7][8][9][10] Their mechanisms of action are diverse and include the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][6]

-

Antimicrobial and Antifungal Activity: The imidazole scaffold is the basis for several antifungal drugs like clotrimazole and miconazole.[11] Numerous synthetic imidazole derivatives have demonstrated significant antibacterial activity against a range of pathogens.[12][13][14][15]

-

Antiviral Activity: Imidazole derivatives have been investigated for their potential to combat various viral infections, including HIV, dengue virus, and influenza.[16][17][18][19]

-

Enzyme Inhibition: The ability of the imidazole nitrogen atoms to coordinate with metal ions in enzyme active sites makes them effective enzyme inhibitors.[20] This has been exploited in the development of inhibitors for targets such as fatty acid synthase and carbonic anhydrase.[20][21]

Given this extensive background, this compound emerges as a compelling candidate for biological screening. The ethyl group at the 1-position and the carbaldehyde at the 5-position provide handles for further chemical modification, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[5]

Postulated Biological Activities and Investigational Strategy

Based on the established bioactivity of the imidazole scaffold, we can postulate several potential activities for this compound. A logical investigational strategy would involve a tiered screening approach, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.

Caption: A tiered approach for investigating the biological activity of a novel compound.

Anticancer Potential

The presence of the imidazole core suggests that this compound could exhibit anticancer properties.[6][8] The initial step in assessing this potential is to perform a broad-spectrum cytotoxicity screen against a panel of human cancer cell lines.

Hypothetical Mechanism of Action:

Caption: Hypothetical kinase inhibition pathway by an imidazole compound.

Antimicrobial and Antifungal Activity

Given the prevalence of imidazoles in antimicrobial and antifungal therapies, it is prudent to evaluate this compound for activity against a panel of pathogenic bacteria and fungi.[11][12][13][15]

Enzyme Inhibition

The potential for enzyme inhibition is a key area of investigation for imidazole-containing compounds.[20] Screening against a panel of relevant enzymes, such as kinases, proteases, or metabolic enzymes, could reveal specific molecular targets.

Experimental Protocols

The following protocols are provided as a starting point for the biological evaluation of this compound. These are established, robust methods that can be adapted to specific research needs.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[22]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT-116)[7][10][23]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO or sterile PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in a complete medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) | % Viability |

| 0 (Control) | 1.25 | 100 |

| 1 | 1.10 | 88 |

| 10 | 0.85 | 68 |

| 50 | 0.50 | 40 |

| 100 | 0.20 | 16 |

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound

-

96-well plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While this compound is currently recognized primarily as a synthetic intermediate, its imidazole core strongly suggests a high potential for significant biological activity.[5] This guide provides a scientifically grounded rationale and a practical framework for initiating the exploration of its therapeutic potential. The proposed investigational workflow, from broad-based cytotoxicity screening to specific mechanistic assays, offers a clear path for researchers. The detailed protocols for foundational assays like the MTT and broth microdilution methods are designed to be readily implemented. Future research should focus on a systematic evaluation of this compound's anticancer, antimicrobial, and enzyme inhibitory properties. Positive findings from these initial screens will pave the way for more in-depth mechanistic studies and structure-activity relationship analyses, potentially leading to the development of novel therapeutic agents.

References

- Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2025). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Molecular Structure, 1311, 138139.

- Alghamdi, S. S., Suliman, R. S., Almutairi, K., Kahtani, K., & Aljatli, D. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Mini-Reviews in Medicinal Chemistry, 21(15), 2046-2065.

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Preprints.org.

- Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2022). Molecules, 27(19), 6539.

- Kumar, A., Sharma, S., & Sharma, V. (2020). Imidazole: An Emerging Scaffold Showing its Therapeutic Voyage to Develop Valuable Molecular Entities. Current Drug Research Reviews, 12(2), 103-117.

- Hu, F., Zhang, L., Nandakumar, K. S., & Cheng, K. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry, 21(28), 2514-2528.

- Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives. (2003). European Journal of Medicinal Chemistry, 38(11-12), 1011-1017.

- Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Adeyemi, O. S., Eseola, A. O., Plass, W., Otuechere, C. A., & Elebiyo, T. C. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression.

- Antimicrobial activity of imidazoles. (n.d.).

- Synthesis and antimicrobial activity of imidazolium salts. (2015). OAHOST.

- The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. (2019).

- 1-Ethyl-1H-imidazole-5-carbaldehyde. (n.d.). MySkinRecipes.

- Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. (2020). Nanoscale, 12(30), 16258-16271.

- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2023). ACS Omega, 8(39), 35985-36003.

- Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. (2024). BMC Cancer, 24(1), 1148.

- Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). Archiv der Pharmazie, 354(7), e2000470.

- This compound. (n.d.). AxisPharm.

- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2018). Molecules, 23(7), 1663.

- Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (2023). Bioorganic Chemistry, 138, 106658.

- Imidazoles as potential anticancer agents. (2017). Future Medicinal Chemistry, 9(6), 615-639.

- Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. (2023). Bioorganic & Medicinal Chemistry Letters, 89, 129333.

- Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2021). In Antivirals, 113-157.

- Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives. (2018). RSC Advances, 8(4), 2110-2117.

- 1-Ethyl-1H-imidazole-5-carbaldehyde DiscoveryCPR 842972-42-3. (n.d.). Sigma-Aldrich.

- 1-ethyl-1h-imidazole-5-carbaldehyde (C6H8N2O). (n.d.). PubChem.

- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). Molecules, 26(20), 6214.

- Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2021). Semantic Scholar.

- N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (2022). Molecules, 27(21), 7578.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Imidazole: An Emerging Scaffold Showing its Therapeutic Voyage to Develop Valuable Molecular Entities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. 1-Ethyl-1H-imidazole-5-carbaldehyde [myskinrecipes.com]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids | MDPI [mdpi.com]

- 13. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. oatext.com [oatext.com]

- 16. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Ethyl-1H-imidazole-5-carbaldehyde Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-1H-imidazole-5-carbaldehyde hydrochloride is a pivotal heterocyclic building block in medicinal chemistry. Its strategic functionalization, featuring an ethyl group at the N-1 position and a reactive carbaldehyde at the C-5 position of the imidazole ring, renders it a valuable precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, and notable applications of this compound, with a particular focus on its role in the development of targeted therapeutics such as enzyme inhibitors and receptor antagonists. Detailed synthetic protocols, mechanistic insights, and data-driven analyses are presented to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of Substituted Imidazoles in Medicinal Chemistry

The imidazole nucleus is a ubiquitous scaffold in numerous natural products and synthetic pharmaceuticals, owing to its unique electronic properties and ability to engage in various biological interactions.[1] The strategic placement of substituents on the imidazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 1-Ethyl-1H-imidazole-5-carbaldehyde, and its more stable hydrochloride salt, have emerged as key intermediates in the synthesis of complex molecules, particularly those designed to modulate the activity of enzymes and receptors.[2][3] The ethyl group at the N-1 position can influence lipophilicity and metabolic stability, while the carbaldehyde at C-5 serves as a versatile handle for a wide range of chemical transformations.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| Chemical Formula | C₆H₉ClN₂O | [4] |

| Molecular Weight | 160.6 g/mol | [4] |

| CAS Number | 1914148-58-5 | [4] |

| Appearance | White to off-white solid | General Supplier Data |

| Storage | Store under inert gas at 2-8°C | General Supplier Data |

Synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde

The synthesis of 1-Ethyl-1H-imidazole-5-carbaldehyde can be approached through several strategic routes, primarily involving the formylation of a pre-formed 1-ethylimidazole ring or the construction of the imidazole ring with the aldehyde functionality already in place or in a masked form.

Vilsmeier-Haack Formylation of 1-Ethylimidazole